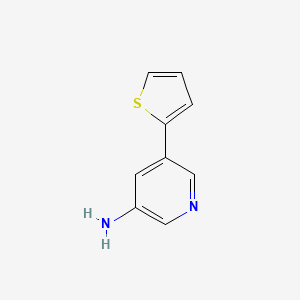

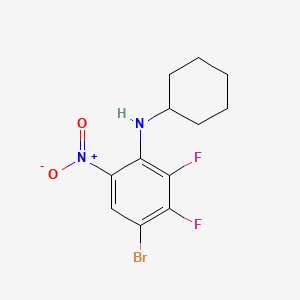

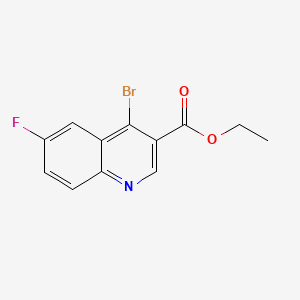

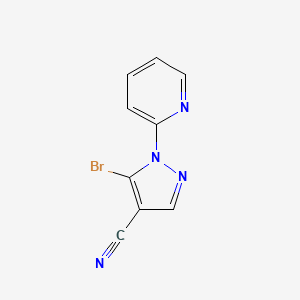

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They can present two isomeric structures: 1H-pyrazolo and 2H-pyrazolo .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile serves as a key precursor for the synthesis of various heterocyclic compounds, which are of paramount importance in medicinal and pharmaceutical industries. This compound is used in the development of substituted pyranopyrimidine scaffolds, which exhibit a wide range of applicabilities due to their broader synthetic applications and bioavailability. The use of hybrid catalysts in the synthesis of these scaffolds has been highlighted, demonstrating the importance of organocatalysts, metal catalysts, and green solvents in facilitating one-pot multicomponent reactions. This approach not only underscores the compound's utility in synthesizing complex molecular structures but also emphasizes the significance of sustainable and efficient catalytic processes in modern chemistry (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The structural motif of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is essential in drug discovery, where it contributes to the development of drug-like candidates exhibiting a broad range of medicinal properties. This includes its application in constructing pyrazolo[1,5-a]pyrimidine scaffold, which has shown potential in anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies leveraging this compound underscore the ongoing need for medicinal chemists to explore and develop potential drug candidates using this privileged scaffold (Cherukupalli et al., 2017).

Contributions to Heterocyclic Chemistry

The compound's role extends further into heterocyclic chemistry, where it contributes to the synthesis of pyrazoline derivatives, emphasizing the significance of heterocyclic compounds in pharmaceutical chemistry. Pyrazolines, derived from the reactions involving 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, are explored for their multifunctional applications, particularly in anticancer activity. This highlights the compound's versatility and its potential to generate biologically active molecules with significant therapeutic implications (Ray et al., 2022).

Eigenschaften

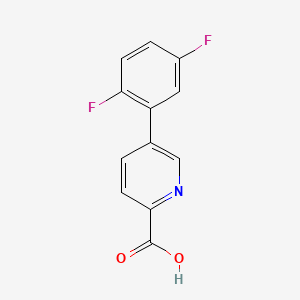

IUPAC Name |

5-bromo-1-pyridin-2-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRHXCKCJNPVAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697452 |

Source

|

| Record name | 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile | |

CAS RN |

1269290-97-2 |

Source

|

| Record name | 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.